molecular formula C25H22ClNO4 B129065 Fmoc-O-benzyl-L-seryl chloride CAS No. 157506-72-4

Fmoc-O-benzyl-L-seryl chloride

Cat. No.: B129065
CAS No.: 157506-72-4
M. Wt: 435.9 g/mol
InChI Key: CNSWGDFBUSGOOY-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fmoc-O-benzyl-L-seryl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and thionyl chloride for the formation of the acid chloride . Major products formed from these reactions include Fmoc-protected amino acids, amides, and esters.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSWGDFBUSGOOY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465296
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157506-72-4
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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